![molecular formula C8H16Cl2O2 B12517576 1-Chloro-4-[(4-chlorobutyl)peroxy]butane CAS No. 686318-98-9](/img/structure/B12517576.png)
1-Chloro-4-[(4-chlorobutyl)peroxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(4-chlorobutyl)peroxy]butane is an organic compound with the molecular formula C8H16Cl2O2 It is a chlorinated ether, characterized by the presence of both chlorine and peroxide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(4-chlorobutyl)peroxy]butane can be synthesized through the reaction of 1-chloro-4-chlorobutane with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxide linkage.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at optimal temperatures and pressures to ensure high yield and purity. The process may also include steps for purification and separation of the desired product from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[(4-chlorobutyl)peroxy]butane undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of more complex oxygenated compounds.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(4-chlorobutyl)peroxy]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving peroxides.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-chloro-4-[(4-chlorobutyl)peroxy]butane exerts its effects involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage, generating free radicals that can initiate a variety of chemical reactions. These radicals can interact with cellular components, leading to oxidative stress or other biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chlorobutane: Similar in structure but contains a bromine atom instead of a peroxide group.
1-Chloro-4-phenylbutane: Contains a phenyl group instead of a peroxide group.
4,4’-Dichlorodibutyl ether: Similar ether structure but lacks the peroxide group.
Eigenschaften
CAS-Nummer |
686318-98-9 |
|---|---|
Molekularformel |
C8H16Cl2O2 |
Molekulargewicht |
215.11 g/mol |
IUPAC-Name |
1-chloro-4-(4-chlorobutylperoxy)butane |
InChI |
InChI=1S/C8H16Cl2O2/c9-5-1-3-7-11-12-8-4-2-6-10/h1-8H2 |
InChI-Schlüssel |
UCAYWURUSABDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCl)COOCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


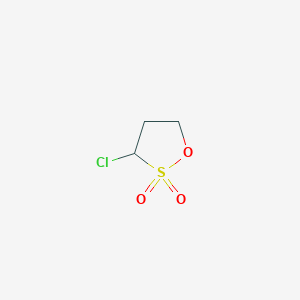
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
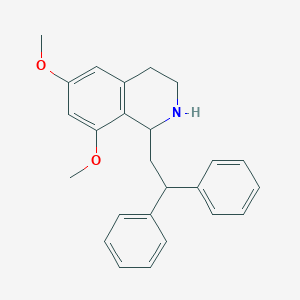
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
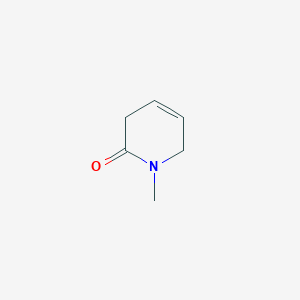
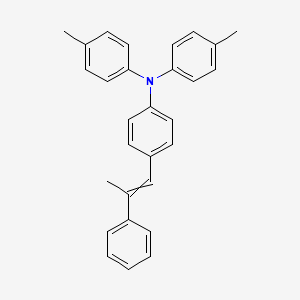
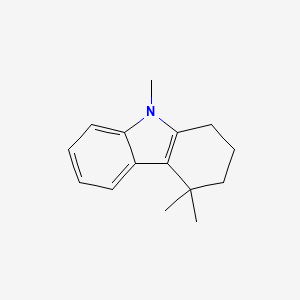

![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

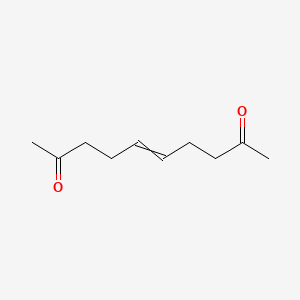
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
